molecular formula C19H24N6 B4524106 6-(4-Benzylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

6-(4-Benzylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B4524106
M. Wt: 336.4 g/mol
InChI Key: SVAZYAXUUKZZHD-UHFFFAOYSA-N
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Description

6-(4-Benzylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a synthetic organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Benzylpiperazine Moiety: This step involves the nucleophilic substitution reaction where the benzylpiperazine group is introduced to the triazolopyridazine core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-Benzylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, compounds of this class are often investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(4-Benzylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Benzylpiperazin-1-yl)-3-(methyl)[1,2,4]triazolo[4,3-b]pyridazine
  • 6-(4-Benzylpiperazin-1-yl)-3-(ethyl)[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

The uniqueness of 6-(4-Benzylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6/c1-15(2)19-21-20-17-8-9-18(22-25(17)19)24-12-10-23(11-13-24)14-16-6-4-3-5-7-16/h3-9,15H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAZYAXUUKZZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-Benzylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
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6-(4-Benzylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
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6-(4-Benzylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
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6-(4-Benzylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
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6-(4-Benzylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
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6-(4-Benzylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

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